6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: This compound has shown promise in anticancer research due to its ability to inhibit specific kinases.
Industry: It is utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamide: Another derivative with potential kinase inhibitory activity.
Uniqueness: 6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit kinases with high specificity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1356016-27-7 |
---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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